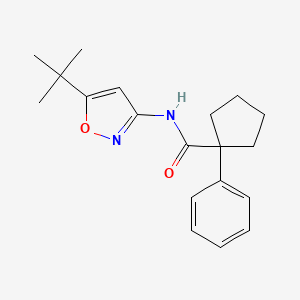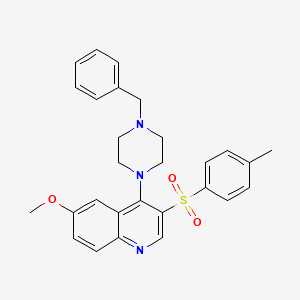
4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzylpiperazine moiety attached to different functional groups . The exact molecular structure of “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the functional groups present in the molecule . The exact chemical reactions that “this compound” can undergo would need to be determined experimentally.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “4-(4-Benzylpiperazin-1-yl)aniline” and “4-(4-Benzylpiperazin-1-yl)benzaldehyde” include their molecular weight, boiling point, and storage temperature . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Benzylpiperazine derivatives are known for their pharmacological activity, often requiring metabolic studies to understand their disposition and potential effects in humans. For example, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides detailed insights into its pharmacokinetics. The study found extensive metabolism and almost complete elimination over a 9-day period, primarily via feces, with minor urinary excretion (Renzulli et al., 2011). This suggests that similar compounds, including "4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline," may have significant metabolic transformation impacting their pharmacological efficacy and safety profile.
Therapeutic Applications
Studies on various benzylpiperazine derivatives have explored their potential therapeutic applications. For instance, SG-HQ2, a synthetic analogue of gallic acid, showed inhibitory effects on mast cell-mediated allergic inflammation, suggesting its potential as a therapeutic agent for allergic inflammatory diseases (Je et al., 2015). Similarly, new arylpiperazine derivatives have been studied for their anxiolytic-like effects, indicating the broad therapeutic potential of benzylpiperazine analogs in psychiatric disorders (Kędzierska et al., 2019).
Toxicological Considerations
The toxicity and safety profile of benzylpiperazine derivatives are crucial for their scientific application. Cases of toxicity, such as multiorgan failure from 1-benzylpiperazine ingestion, highlight the importance of understanding the adverse effects and safety limits of these compounds (Gee et al., 2010). Such studies are essential for determining the safe and effective use of benzylpiperazine derivatives, including "this compound," in therapeutic or research settings.
Safety and Hazards
The safety and hazards associated with similar compounds involve handling precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . The exact safety and hazards associated with “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” would need to be determined.
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules within the cell.
Mode of Action
The this compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can influence the activity of the enzyme, leading to changes in the biochemical reactions it catalyzes.
Biochemical Pathways
The interaction of this compound with the oxidoreductase enzyme affects the biochemical pathways associated with this enzyme. Oxidoreductase enzymes are involved in a wide range of biochemical pathways, including those related to energy production, detoxification, and cellular respiration . The downstream effects of this interaction can vary depending on the specific pathway and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with the oxidoreductase enzyme. By influencing the activity of this enzyme, the compound can affect various biochemical reactions within the cell. This can lead to changes in cellular function and potentially influence the overall health and function of the organism .
Biochemische Analyse
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-21-8-11-24(12-9-21)35(32,33)27-19-29-26-13-10-23(34-2)18-25(26)28(27)31-16-14-30(15-17-31)20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFFMJLTQLVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)
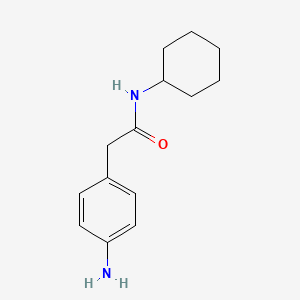

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
![Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2709505.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
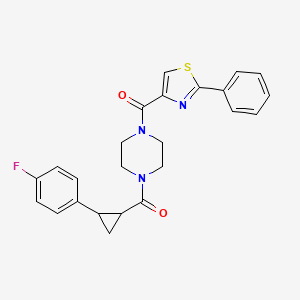
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
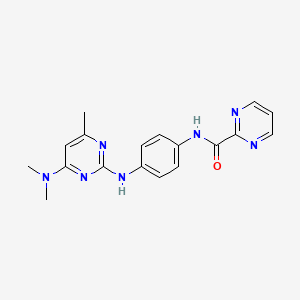
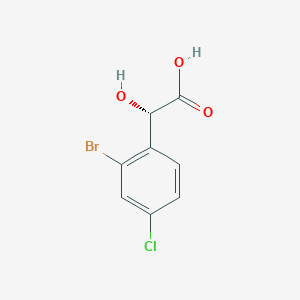
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
